

# Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate molecular structure

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## Compound of Interest

Compound Name: Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

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An In-depth Technical Guide to **Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the molecular structure, properties, and synthesis of **Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate**, a key intermediate in pharmaceutical development.[1] Quinolone derivatives are of significant interest to medicinal chemists due to their diverse biological activities, including potential applications as anticancer, antiviral, and antimalarial agents.[2]

## Molecular Structure and Properties

**Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate** is a halogenated heterocyclic compound.[3] The core of the molecule is a quinoline ring system, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. The structure is characterized by a bromine atom substituted at the 6-position, a hydroxyl group at the 4-position, and an ethyl carboxylate group at the 3-position. The compound exists as a solid at room temperature.[3]

## Quantitative Data Summary

The key physicochemical properties of **Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate** are summarized in the table below for easy reference.

Property	Value	Reference
Empirical Formula	C <sub>12</sub> H <sub>10</sub> BrNO <sub>3</sub>	[3][4]
Molecular Weight	296.12 g/mol	[3][4][5]
CAS Number	122794-99-4	[3]
Appearance	Solid	[3]
InChI	1S/C12H10BrNO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15)	[3]
InChI Key	IVZIOBTVAJBBAS-UHFFFAOYSA-N	[3]
SMILES String	CCOC(=O)c1cnc2ccc(Br)cc2c1O	[3]

## Molecular Visualization

The 2D chemical structure of **Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate** is depicted below. This visualization highlights the arrangement of the quinoline core and its substituents.

Caption: 2D structure of **Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate**.

## Experimental Protocols

This section details a common synthesis method and standard analytical techniques used for the characterization of the title compound.

### Synthesis Protocol

A documented method for synthesizing **Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate** involves a two-step process starting from 4-bromoaniline.[6]

Step 1: Synthesis of 4-bromophenyl ammonia vinyl diethyl malonate

- A mixture of 4-bromoaniline (10.0g, 58.0mmol) and diethyl ethoxymethylenemalonate (13.8g, 63.8mmol) is prepared.[6]
- The mixture is heated to reflux for 1 hour.[6]
- After the reaction, the solution is cooled to room temperature.[6]
- The cooled solution is poured into n-hexane (300mL) to precipitate the product.[6]
- The resulting white solid is collected by filtration, washed with n-hexane, and dried.[6]

#### Step 2: Synthesis of **Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate**

- The intermediate from Step 1, 4-bromophenyl ammonia vinyl diethyl malonate (6.0g, 17.5mmol), is added to diphenyl ether (60mL).[6]
- This reaction mixture is heated to reflux for 1 hour to induce cyclization.[6]
- Following the reflux period, the solution is allowed to cool to room temperature.[6]
- The product is precipitated by adding n-hexane (200mL).[6]
- The final product, a white solid, is isolated by filtration and washed with n-hexane.[6]

The logical flow for this synthesis is outlined in the diagram below.



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Caption: Workflow for the synthesis of the title compound.

## Analytical Characterization

The identity and purity of the synthesized compound are typically confirmed using a suite of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: Used to determine the number and types of hydrogen atoms in the molecule. The spectrum would show characteristic signals for the aromatic protons on the quinoline ring, the ethyl group (a quartet and a triplet), and the hydroxyl proton.
  - $^{13}\text{C}$  NMR: Provides information about the carbon skeleton of the molecule. Distinct peaks would be expected for each unique carbon atom, including those in the aromatic rings, the carbonyl group, and the ethyl ester.
- Infrared (IR) Spectroscopy:
  - This technique identifies the functional groups present in the molecule. Key expected absorptions include a broad peak for the O-H stretch of the hydroxyl group, C=O stretching for the ester, C=C and C=N stretching for the quinoline ring, and C-Br stretching.
- Mass Spectrometry (MS):
  - MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The mass spectrum would show a molecular ion peak ( $M^+$ ) corresponding to the molecular weight of 296.12 g/mol .  
[3][4][5] The presence of bromine would be indicated by a characteristic  $M+2$  isotopic peak of nearly equal intensity to the  $M^+$  peak.

## Applications in Research and Development

**Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate** is a valuable building block in medicinal chemistry and materials science.[1]

- Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents, particularly those being investigated for antibacterial properties.[1]

- Biochemical Research: The compound is utilized in studies involving enzyme inhibition and receptor binding, which are fundamental to understanding biological pathways and discovering new therapeutic strategies.[1]
- Agrochemicals and Materials: It also finds application in the creation of fungicides and herbicides, as well as in the development of specialized polymers and coatings.[1]

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